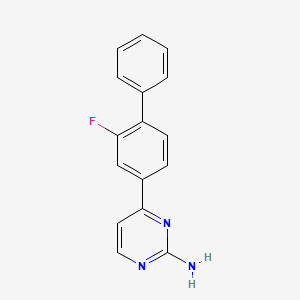

4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-fluoro-4-phenylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3/c17-14-10-12(15-8-9-19-16(18)20-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPSXSGAAFIOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=NC(=NC=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki Cross-Coupling Approach

This method is widely used for constructing biphenyl frameworks with fluorine substitution:

| Reaction Conditions | Reagents | Operation Details | Yield & Notes |

|---|---|---|---|

| Reflux in toluene with Pd catalyst | 4-bromobenzaldehyde, boronic acid derivatives, Pd(PPh3)4, Na2CO3 | Reflux for 18 hours, followed by purification | Yields vary from 42% to 50%; high regioselectivity and functional group tolerance noted |

| Microwave-assisted in DMF/water | 4-bromobenzaldehyde, boronic acids, Pd(PPh3)4, K2CO3 | Microwave irradiation at 130°C for 0.5-1 hour | Efficient, shorter reaction time, yields around 40-45% |

Halogenation and Fluorination

Functionalization to Pyrimidin-2-amine Derivatives

The subsequent steps involve constructing the pyrimidine ring and attaching the amino group:

Formation of Pyrimidine Ring via Cyclization

- Method: Condensation of the fluorobiphenyl aldehyde with amidines or guanidine derivatives under acidic or basic conditions, often employing microwave irradiation to enhance reaction rates.

- Reaction Conditions: Typically performed in solvents like DMF or methanol, with catalysts such as toluenesulfonic acid or chlorotrimethylsilane (TMSCl) to facilitate cyclization.

- Example: Heating the aldehyde with amidine derivatives in DMF at 90°C for 16 hours, often with TMSCl to activate the aldehyde, yields the pyrimidine core.

Summary of Key Preparation Methods

| Method | Main Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Boronic acids, Pd catalysts | Reflux or microwave, in toluene/DMF | High regioselectivity, broad substrate scope | Requires pre-synthesized boronic acids |

| Electrophilic Fluorination | Fluorinating agents (e.g., Selectfluor) | Mild to moderate conditions | Direct fluorination | Regioselectivity challenges |

| Cyclization with Amidines | Amidines, acids/bases | Heating in DMF or methanol | Efficient ring formation | Possible side reactions |

| TMSCl Activation | Chlorotrimethylsilane | Heating at 90°C | Facilitates cyclization, improves yields | Handling of moisture-sensitive reagents |

Data Tables and Comparative Analysis

Table 1: Summary of Synthesis Routes

| Route | Key Reagents | Typical Reaction Time | Yield Range | Remarks |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 4-bromobenzaldehyde + boronic acids | 18 hours | 42-50% | Widely used, high functional group tolerance |

| Microwave-assisted Cross-Coupling | Boronic acids + Pd catalyst | 0.5-1 hour | 40-45% | Time-efficient, scalable |

| Cyclization with Amidines | Aldehyde + amidines | 16-24 hours | Moderate | Good for ring closure, adaptable |

| TMSCl-mediated Cyclization | Aldehyde + TMSCl | 4-16 hours | Variable | Enhances cyclization efficiency |

Table 2: Reaction Conditions Comparison

| Condition | Solvent | Catalyst | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Reflux | Toluene | Pd(PPh3)4 | Reflux (~110°C) | 18 hours | Standard, high yield |

| Microwave | DMF/water | Pd(PPh3)4 | 130°C | 0.5-1 hour | Accelerated, efficient |

| Heating | DMF | PdCl2(dppf) | 90°C | 16 hours | Good for selective coupling |

| TMSCl Activation | DMF | None | 90°C | 4-16 hours | Promotes cyclization |

Research Findings and Expert Insights

- Efficiency and Selectivity: Suzuki cross-coupling remains the most efficient method for constructing the biphenyl core with fluorine substituents, offering high regioselectivity and functional group compatibility.

- Microwave-assisted methods significantly reduce reaction times and improve yields, making them suitable for scale-up.

- Activation with chlorotrimethylsilane enhances cyclization steps, especially when forming heterocyclic rings like pyrimidines, by increasing electrophilicity of aldehyde groups.

- Functional group tolerance is critical, especially when introducing amino groups or sulfonamides, which require mild conditions to prevent decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of the reduced biphenyl derivative.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of 4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine Derivatives with Piperazine/Piperidine Substitutions

4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Compound 34)

- Structure : A pyrimidin-2-amine core with a 4-methylpiperazine group at the 4-position.

- Key Differences : The piperazine substituent introduces basicity and improved solubility compared to the hydrophobic biphenyl group in the target compound. This modification is often employed to enhance pharmacokinetic profiles, such as blood-brain barrier penetration .

- Biological Relevance : Piperazine-substituted pyrimidines are frequently explored as kinase inhibitors or CNS-targeting agents due to their favorable ADME properties .

- 4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (KK3) Structure: Features a trifluoromethylphenyl group at the 6-position and a methylpiperidine group at the 4-position. The methylpiperidine group may reduce solubility compared to piperazine analogs . Molecular Weight: 355.36 g/mol (vs. 265.29 g/mol for the target compound), indicating higher steric bulk .

Pyrimidine Derivatives with Heterocyclic Modifications

- N-(4-(4-Methylpiperazin-1-yl)phenyl)-4-(pyrazolo-[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (CAF045) Structure: Incorporates a pyrazolo-pyridazine group at the 4-position of the pyrimidine ring. Key Differences: The pyrazolo-pyridazine moiety adds planar rigidity, which may improve intercalation with DNA or kinase ATP-binding pockets. This contrasts with the flexible biphenyl group in the target compound .

- Imidazole-Containing Pyrimidines (e.g., 4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine) Structure: Substitutions with imidazole and dimethylaminophenyl groups. Key Differences: The dimethylamino group enhances solubility, while the imidazole ring introduces pH-dependent protonation, affecting cellular uptake .

Non-Pyrimidine Biphenyl Analogs

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) Structure: A biphenyl-acetophenone scaffold with a methoxyphenyl-piperazine tail. The methoxy and piperazine groups contribute to serotoninergic and dopaminergic receptor modulation . Activity: Demonstrated potent anti-dopaminergic effects with reduced catalepsy, suggesting structural flexibility in biphenyl derivatives for CNS applications .

Key Research Findings

- Fluorine Impact : The 2-fluoro substituent in the target compound likely enhances binding through hydrophobic interactions and metabolic stability, as seen in compound 9 (2-fluoro-biphenyl acetamide), which showed 79% yield and resolved crystal structures using SHELX software .

- Solubility Trends : Piperazine-substituted pyrimidines (e.g., Compound 34) generally exhibit higher solubility than biphenyl analogs due to their basic nitrogen atoms, whereas trifluoromethyl groups (KK3) reduce solubility .

- Biological Targeting : Biphenyl-pyrimidine hybrids are promising kinase inhibitors, while biphenyl-piperazine derivatives (e.g., 3c) excel in CNS disorders due to dual dopaminergic/serotonergic activity .

Biologische Aktivität

4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound exhibits a variety of biological activities, making it a candidate for further research in drug development. This article presents an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₆H₁₂FN₃

- Molecular Weight : 265.29 g/mol

- CAS Number : 1287217-46-2

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound has cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC₅₀ values were reported to be in the range of 0.87–12.91 μM for MCF-7 and 1.75–9.46 μM for MDA-MB-231 cells, indicating a more potent activity compared to the standard drug 5-Fluorouracil (5-FU), which has IC₅₀ values of 17.02 μM and 11.73 μM respectively .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest at the G2/M phase. It was observed that treatment with this compound resulted in increased levels of caspase 9, a key apoptosis marker, suggesting that it triggers programmed cell death pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and potentially increases binding affinity to target proteins.

- Pyrimidine Core : The pyrimidine ring is known for its role in various biological activities, particularly in nucleoside analogs.

Toxicity Studies

In vivo toxicity studies conducted on Kunming mice showed no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development . Additionally, subacute toxicity assessments revealed that the compound could be administered at doses up to 40 mg/kg without significant adverse effects.

Comparative Table of Biological Activities

Case Studies

- Pancreatic Cancer Research : A study focusing on pyrimidine nucleoside analogs highlighted the effectiveness of related compounds in treating pancreatic cancer, showing improved metabolic stability compared to established drugs like 5-FU .

- Influenza Treatment : Another investigation revealed that similar pyrimidine derivatives exhibited antiviral activity against influenza viruses, demonstrating their versatility beyond anticancer applications .

Q & A

Q. Table 1: Representative Reaction Conditions

| Substituent (R) | Reflux Time (h) | Yield (%) | Characterization (IR, NMR) |

|---|---|---|---|

| Phenyl | 8 | 79 | δ 7.22–8.34 (m, Ar-H) |

| 4-Bromophenyl | 6 | 78 | ESI-MS: m/z 438.0 [M+1]+ |

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Confirms NH₂ (3423–3450 cm⁻¹) and C=N (1597–1637 cm⁻¹) groups .

- NMR Analysis :

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 438.0 for bromo-substituted derivatives) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 12.8° twist between pyrimidine and phenyl rings) and hydrogen-bonding networks .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial activity?

Answer:

Methodology :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., Br) or donating (e.g., OCH₃) groups at the 6-aryl position (Table 1) .

- Biological Assays :

- Computational Modeling : Perform docking studies with bacterial targets (e.g., dihydrofolate reductase) to correlate substituent effects with binding affinity .

Key Finding :

4-Bromophenyl derivatives exhibit higher antimicrobial activity (MIC = 8 µg/mL) compared to methoxy-substituted analogs (MIC = 32 µg/mL), likely due to enhanced hydrophobic interactions .

Advanced: How should researchers resolve discrepancies in NMR or crystallographic data during structural elucidation?

Answer:

- Contradictory NMR Peaks :

- Crystallographic Ambiguities :

- Polymorphism : Re-crystallize under different solvents (e.g., DMF vs. ethanol) to identify alternative packing modes .

- Hydrogen Bonding : Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., N–H⋯N vs. C–H⋯O) .

Example : In a 2016 study, ESI-MS clarified a disputed molecular ion peak (m/z 392.3 vs. 395.1) caused by solvent adducts .

Advanced: What role does fluorine substitution at the biphenyl moiety play in biological activity and stability?

Answer:

- Electronic Effects : Fluorine’s electronegativity enhances electron-deficient pyrimidine ring stability, reducing metabolic oxidation .

- Bioavailability : The 2-fluoro group improves membrane permeability via lipophilicity (LogP ≈ 3.2) and reduces P-glycoprotein efflux .

- Target Interactions : Fluorine forms dipole-dipole interactions with kinase ATP-binding pockets (e.g., EGFR), increasing inhibitory potency (IC₅₀ = 0.8 nM vs. 5.2 nM for non-fluorinated analogs) .

Advanced: How can computational methods optimize synthetic routes and predict regioselectivity?

Answer:

- Reaction Path Search : Use quantum mechanical calculations (e.g., DFT) to model intermediates in the cyclocondensation step .

- Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal bases (e.g., NaOH vs. KOH) and solvents .

- Regioselectivity Analysis : Frontier molecular orbital (FMO) theory identifies nucleophilic attack sites (e.g., C4 vs. C6 of pyrimidine) .

Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 60% for analogous fluorinated pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.